molecular formula C10H14S B8003249 1-(Methylsulfanyl)-4-(propan-2-yl)benzene CAS No. 70026-35-6

1-(Methylsulfanyl)-4-(propan-2-yl)benzene

Cat. No.: B8003249
CAS No.: 70026-35-6
M. Wt: 166.29 g/mol
InChI Key: IGKRCEMLHDKLEE-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-4-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a methylsulfanyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-4-(propan-2-yl)benzene typically involves the alkylation of thiophenol with isopropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(Methylsulfanyl)-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-4-(propan-2-yl)benzene involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

    1-(Methylsulfanyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    1-(Methylsulfanyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.

    1-(Methylsulfanyl)-4-(tert-butyl)benzene: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness: 1-(Methylsulfanyl)-4-(propan-2-yl)benzene is unique due to the presence of both the methylsulfanyl and isopropyl groups, which confer distinct chemical and physical properties

Biological Activity

1-(Methylsulfanyl)-4-(propan-2-yl)benzene, also known as isopropyl methylthiobenzene, is an organic compound with the molecular formula C11H16S. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by the presence of a methylthio group and an isopropyl group attached to a benzene ring. Its structure can be represented as follows:

C11H16S\text{C}_{11}\text{H}_{16}\text{S}

The compound's chemical properties influence its interaction with biological systems, making it a subject of interest for pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that compounds featuring methylthio groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Methylthio Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the presence of the methylthio group enhances the compound's ability to inhibit bacterial growth.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of several methylthio-substituted benzene derivatives on human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicated that:

  • A549 Cells : Treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM).
  • MCF-7 Cells : The compound induced apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining.
  • HCT116 Cells : Cell cycle analysis revealed that the compound caused G0/G1 phase arrest.

These results highlight the potential of this compound as a lead structure for developing new anticancer agents.

The mechanism underlying the biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The methylthio group may enhance lipophilicity, facilitating membrane penetration and subsequent interactions with cellular proteins or nucleic acids.

Properties

IUPAC Name

1-methylsulfanyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKRCEMLHDKLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291202
Record name 1-(methylsulfanyl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70026-35-6
Record name NSC73894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(methylsulfanyl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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